N-Deshydroxyethyl Dasatinib-d8
説明
N-Deshydroxyethyl Dasatinib-d8 is a labeled metabolite of Dasatinib . It is used in the treatment of cancers and immune diseases . It is also a COVID-19-related research product .
Synthesis Analysis
The synthesis of this compound involves the Dasatinib-based moiety binding to IAP ligand via a linker to form SNIPER to degrade ABL . The molecular weight is 452 and the molecular formula is C20H14D8ClN7OS .Chemical Reactions Analysis
This compound is a Dasatinib-based moiety that binds to IAP ligand via a linker to form SNIPER to degrade ABL . More detailed information about its chemical reactions was not found in the search results.Physical and Chemical Properties Analysis
The molecular weight of this compound is 452 and the molecular formula is C20H14D8ClN7OS . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Analytical Method Development
A study by Thappali et al. (2012) developed a sensitive liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method for the simultaneous determination of methotrexate, dasatinib, and its active metabolite N-deshydroxyethyl dasatinib in rat plasma. This method facilitated pharmacokinetic studies, demonstrating the utility of N-deshydroxyethyl dasatinib-d8 in precise drug monitoring and interaction studies within a preclinical setting. The method showed excellent sensitivity and specificity, making it a valuable tool for drug development and pharmacokinetic research (Thappali et al., 2012).
Drug Metabolism and Pharmacokinetics
Research has extensively studied the metabolism and disposition of dasatinib, including the role of its metabolites like N-deshydroxyethyl dasatinib. Christopher et al. (2008) investigated the metabolic pathways of dasatinib after oral administration to humans, identifying various metabolites and their contributions to the drug's pharmacokinetic profile. This research is crucial for understanding dasatinib's efficacy and safety, providing insights into how modifications to dasatinib's structure, such as this compound, could influence these properties and potentially lead to the development of new therapeutic agents with improved pharmacokinetic characteristics (Christopher et al., 2008).
Pharmacokinetic Interaction Studies
The interaction of dasatinib with various substances, including nutraceuticals, has been the focus of pharmacokinetic studies, highlighting the importance of understanding how this compound may interact with other compounds. Maher et al. (2018) developed a validated UPLC-MS/MS method for quantifying dasatinib in plasma, applying it to study pharmacokinetic interactions between dasatinib and selected nutraceuticals in Wistar rats. Such studies are fundamental for identifying potential drug-nutraceutical interactions, ensuring the safe and effective use of dasatinib and its metabolites in clinical practice (Maher et al., 2018).
作用機序
Target of Action
N-Deshydroxyethyl Dasatinib-d8 is a deuterium-labeled derivative of N-Deshydroxyethyl Dasatinib . The primary targets of this compound are the ABL tyrosine kinase and the IAP ligand . ABL tyrosine kinase is a protein that plays a crucial role in cell division and is often found in an abnormal form in certain types of cancer . The IAP ligand is a protein that inhibits apoptosis, or programmed cell death .
Mode of Action
This compound, being a derivative of Dasatinib, acts as a ligand that binds to the ABL tyrosine kinase . This compound forms a molecule known as a SNIPER (Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Erasers) by binding to the IAP ligand via a linker . The formation of the SNIPER molecule leads to the degradation of ABL .
Biochemical Pathways
The biochemical pathway affected by this compound involves the degradation of the ABL tyrosine kinase . This degradation disrupts the cell division process, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of this compound is the degradation of the ABL tyrosine kinase . This degradation disrupts the cell division process, thereby inhibiting the proliferation of cancer cells .
Safety and Hazards
将来の方向性
While specific future directions for N-Deshydroxyethyl Dasatinib-d8 were not found in the search results, it is noted that Dasatinib is used in the treatment of chronic myeloid leukaemia and Philadelphia chromosome-positive acute lymphoblastic leukaemia . This suggests potential future directions for this compound in similar applications.
生化学分析
Biochemical Properties
N-Deshydroxyethyl Dasatinib-d8 plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the ABL protein . The nature of these interactions involves the formation of a SNIPER molecule, which leads to the degradation of ABL .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily through its influence on the ABL protein . By degrading ABL, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the IAP ligand . This interaction forms a SNIPER molecule that leads to the degradation of ABL, influencing enzyme activity and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with the ABL protein . This interaction can potentially affect metabolic flux or metabolite levels .
特性
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)/i6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBZFFWLHXORTB-COMRDEPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675797 | |
Record name | N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189998-96-6 | |
Record name | N-(2-Chloro-6-methylphenyl)-2-({2-methyl-6-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]pyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。